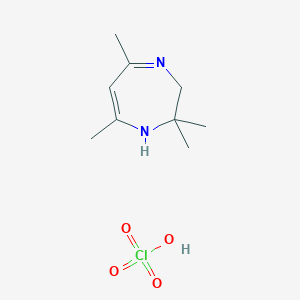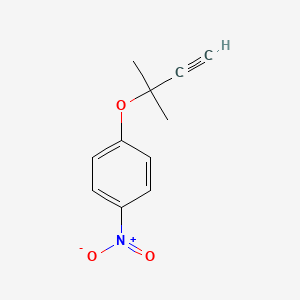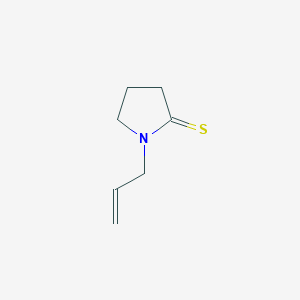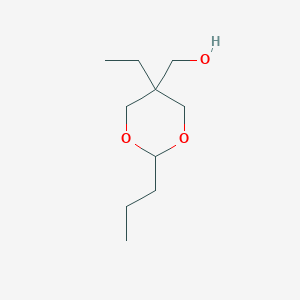
(5-Ethyl-2-propyl-1,3-dioxan-5-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Ethyl-2-propyl-1,3-dioxan-5-yl)methanol is an organic compound characterized by a six-membered dioxane ring with ethyl and propyl substituents at the 5-position and a hydroxymethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-Ethyl-2-propyl-1,3-dioxan-5-yl)methanol typically involves the cyclization of appropriate diols with aldehydes or ketones under acidic conditions. One common method is the reaction of 1,3-propanediol with ethyl and propyl aldehydes in the presence of an acid catalyst to form the dioxane ring, followed by reduction to introduce the hydroxymethyl group.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor containing the acid catalyst. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity. The product is then purified through distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
(5-Ethyl-2-propyl-1,3-dioxan-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alkane using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with halogens or other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of pyridine.
Major Products
Oxidation: (5-Ethyl-2-propyl-1,3-dioxan-5-yl)carboxylic acid.
Reduction: (5-Ethyl-2-propyl-1,3-dioxan-5-yl)methane.
Substitution: (5-Ethyl-2-propyl-1,3-dioxan-5-yl)methyl chloride.
Aplicaciones Científicas De Investigación
(5-Ethyl-2-propyl-1,3-dioxan-5-yl)methanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its stability and solubility.
Industry: Utilized in the production of polymers and resins due to its reactive hydroxyl group.
Mecanismo De Acción
The mechanism of action of (5-Ethyl-2-propyl-1,3-dioxan-5-yl)methanol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The dioxane ring provides stability and rigidity, allowing the compound to interact with enzymes and receptors in a specific manner.
Comparación Con Compuestos Similares
Similar Compounds
- (5-Ethyl-2-methyl-1,3-dioxan-5-yl)methanol
- (5-Propyl-2-methyl-1,3-dioxan-5-yl)methanol
- (5-Ethyl-2-butyl-1,3-dioxan-5-yl)methanol
Uniqueness
(5-Ethyl-2-propyl-1,3-dioxan-5-yl)methanol is unique due to its specific combination of ethyl and propyl groups, which confer distinct physical and chemical properties
Propiedades
Número CAS |
5187-26-8 |
|---|---|
Fórmula molecular |
C10H20O3 |
Peso molecular |
188.26 g/mol |
Nombre IUPAC |
(5-ethyl-2-propyl-1,3-dioxan-5-yl)methanol |
InChI |
InChI=1S/C10H20O3/c1-3-5-9-12-7-10(4-2,6-11)8-13-9/h9,11H,3-8H2,1-2H3 |
Clave InChI |
QKXWZRJDQZMLTO-UHFFFAOYSA-N |
SMILES canónico |
CCCC1OCC(CO1)(CC)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(5-Bromopyridin-3-yl)-1-[2-(propan-2-yl)phenyl]-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine](/img/structure/B14739778.png)
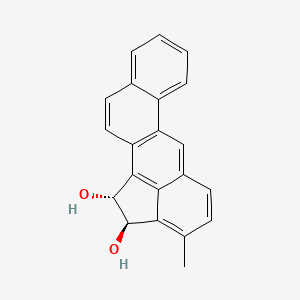
![2-[(6-Chloro-1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)amino]ethanol](/img/structure/B14739788.png)
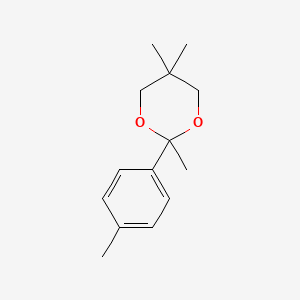
![10-Methyl-11h-benzo[a]carbazole-9-carbaldehyde](/img/structure/B14739800.png)
![Ethyl 2-[(acetyloxy)imino]-3-oxobutanoate](/img/structure/B14739801.png)

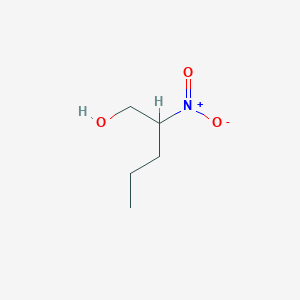
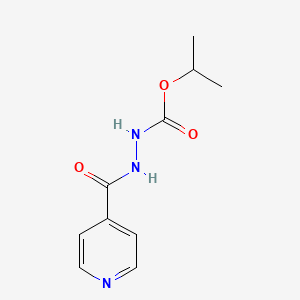
![But-2-enedioic acid;1,4-diazabicyclo[2.2.2]octane](/img/structure/B14739838.png)

